molecular formula C25H23N3O4 B4504223 N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4504223
M. Wt: 429.5 g/mol
InChI Key: LYSFYLMGVZIELP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 429.16885622 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

N-(3,4-dimethoxybenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and its derivatives are subjects of significant interest in the field of organic chemistry due to their diverse reactivity and potential applications. Studies have focused on the design and synthesis of molecules with substituted nitrobenzyl groups, exploring their photoreactivity under irradiation, and revealing that compounds with dimethoxy-substituted benzyl groups decompose more slowly due to the electronic characteristics of the benzylic carbon (Katritzky et al., 2003). Furthermore, the reactivity of similar acetamide derivatives with aromatic amines has been studied to synthesize angular heterocyclic compounds, suggesting a common reaction path (Agarwal & Mital, 1976).

Synthetic Utility in Organic Chemistry

Research has demonstrated the utility of dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for the synthesis of N-alkylacetamides and carbamates, underscoring their importance in the synthesis of natural and pharmaceutical products (Sakai et al., 2022). This highlights the compound's relevance in developing new synthetic methodologies that can facilitate the construction of complex molecules for medicinal chemistry and drug discovery efforts.

Potential in Bioactive Molecule Synthesis

The synthesis of pyridazin-3-one derivatives and their utility in creating fused azines has been explored, revealing a general route that affords excellent yield. This work emphasizes the compound's role in generating novel classes of molecules with potential bioactivity (Ibrahim & Behbehani, 2014). Such studies are crucial for the discovery and development of new therapeutic agents.

Role in Material Science and Catalysis

In material science and catalysis, the compound's derivatives have been employed as ligands in the preparation of ruthenium catalysts for ketone reduction, showcasing their utility in the development of new catalytic systems (Facchetti et al., 2016). This research contributes to the broader effort to create efficient and selective catalysts for industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-31-22-12-10-17(14-23(22)32-2)15-26-24(29)16-28-25(30)13-11-21(27-28)20-9-5-7-18-6-3-4-8-19(18)20/h3-14H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSFYLMGVZIELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 6
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N-(3,4-dimethoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.